molecular formula C10H10N2O3S B1207651 Desferriferrithiocin CAS No. 76045-30-2

Desferriferrithiocin

Cat. No.: B1207651
CAS No.: 76045-30-2
M. Wt: 238.27 g/mol
InChI Key: MXNMKXDOWGYTSV-ZCFIWIBFSA-N
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Description

Desferriferrithiocin is a siderophore, a molecule that binds and transports iron in microorganisms. It is known for its high affinity for iron and is used as an iron chelator. This compound is particularly significant in the context of iron overload disorders, where it helps in the removal of excess iron from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desferriferrithiocin can be synthesized through a series of chemical reactions involving the formation of a thiazoline ring. The synthesis typically involves the condensation of a thioamide with an aldehyde, followed by cyclization to form the thiazoline ring .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Desferriferrithiocin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are different iron complexes, which have varying stability and biological activity .

Scientific Research Applications

Desferriferrithiocin has a wide range of scientific research applications:

Mechanism of Action

Desferriferrithiocin exerts its effects by binding to iron ions, forming stable complexes that can be excreted from the body. The molecular targets include iron ions in various oxidation states, and the pathways involved are primarily related to iron metabolism and transport .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high affinity for iron and its potential therapeutic applications in treating iron overload disorders. Its ability to form stable iron complexes makes it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNMKXDOWGYTSV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76045-30-2
Record name Desferriferrithiocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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